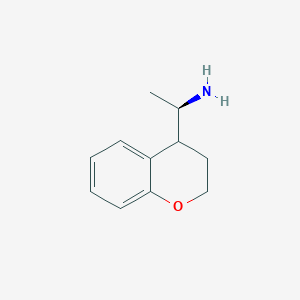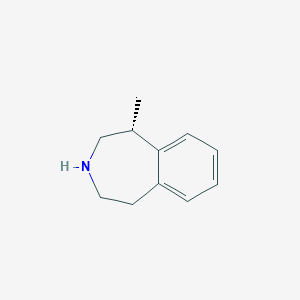
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- is a heterocyclic compound with significant biological and pharmacological properties. It belongs to the class of benzazepines, which are known for their diverse therapeutic applications. The compound’s structure consists of a benzene ring fused to an azepine ring, with a methyl group at the 1-position and a tetrahydro configuration at positions 2, 3, 4, and 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- can be achieved through various methods. One common approach involves the cyclization of 1,2,3,4-tetrahydroisoquinolinium quaternary salts in the presence of a base. This reaction proceeds through the formation of intermediate N-ylides, which undergo a Stevens rearrangement to yield the desired benzazepine derivative . Another method involves the reductive cyclization of 1,2-bis(cyanomethyl)benzene using hydrogen and Raney nickel in an alcoholic solution of ammonia at high pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance scalability and reproducibility.
化学反応の分析
Types of Reactions
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated benzazepine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and metabolic conditions
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, such as dopamine or serotonin receptors . The compound’s effects are mediated through binding to these receptors, leading to modulation of downstream signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-7-amine : Another benzazepine derivative with distinct biological properties .
- SKF38393 : A benzazepine compound known for its dopamine receptor activity .
2,3,4,5-Tetrahydro-1H-3-benzazepine: A structurally similar compound with different substituents.
Uniqueness
1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-methyl-, (1R)- is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential. Its ability to selectively interact with certain receptors and enzymes makes it a valuable compound in medicinal chemistry and drug development.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
(5R)-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1 |
InChIキー |
ZRPYKXHZFPGPRZ-VIFPVBQESA-N |
異性体SMILES |
C[C@H]1CNCCC2=CC=CC=C12 |
正規SMILES |
CC1CNCCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


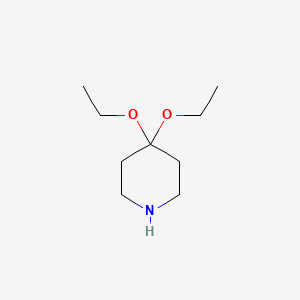
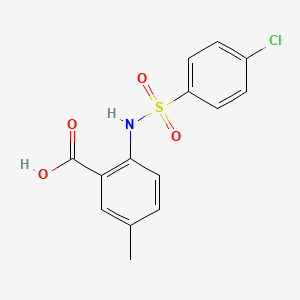
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)

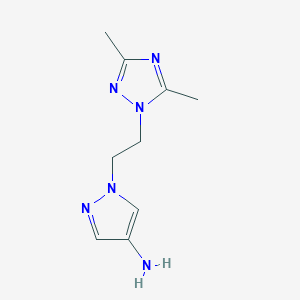
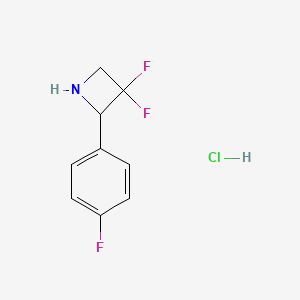
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
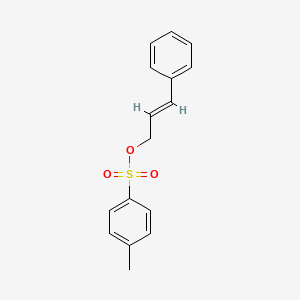
aminedihydrochloride](/img/structure/B13571104.png)
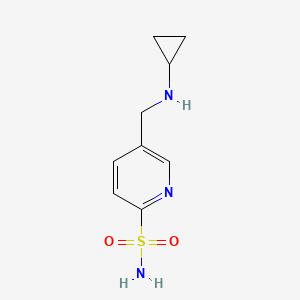
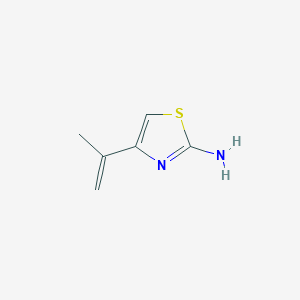
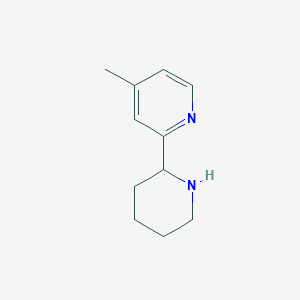
![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
